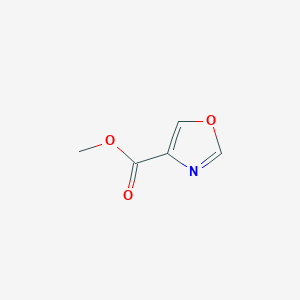

Methyl oxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAEGOONAZWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627301 | |

| Record name | Methyl 1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170487-38-4 | |

| Record name | 4-Oxazolecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170487-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl Oxazole-4-carboxylate: Properties, Synthesis, and Applications

Abstract: The oxazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved therapeutics. Among the vast array of oxazole-based building blocks, methyl oxazole-4-carboxylate stands out as a particularly versatile intermediate. This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of methyl 1,3-oxazole-4-carboxylate. We will explore its fundamental physicochemical characteristics, detail robust synthetic protocols, and map its key chemical transformations. Furthermore, this document aims to clarify its structural identity in contrast to commonly confused isomers, such as isoxazole derivatives, providing researchers and drug development professionals with a definitive resource for leveraging this powerful scaffold in their work.

Core Physicochemical and Spectroscopic Profile

This compound is a heterocyclic compound featuring a 1,3-oxazole ring substituted with a methyl ester at the C4 position.[1] Its precise structure dictates its reactivity and utility as a synthetic precursor.

Key Properties

A summary of the essential physicochemical data for methyl 1,3-oxazole-4-carboxylate is presented below. It is critical for researchers to distinguish this compound from its isomers, such as 5-methylisoxazole-4-carboxylic acid (an isomer with a 1,2-oxazole core and a free carboxylic acid), which has a distinct CAS number (42831-50-5) and different properties.[2][3]

| Property | Value | Source |

| IUPAC Name | Methyl 1,3-oxazole-4-carboxylate | Georganics[1] |

| Synonyms | 4-Oxazolecarboxylic acid methyl ester | Georganics[1] |

| CAS Number | 170487-38-4 | Georganics[1] |

| Molecular Formula | C₅H₅NO₃ | Calculated |

| Molecular Weight | 127.10 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline solid | Noble Intermediates[4] |

| Melting Point | 144-149 °C (for the related 5-methylisoxazole-4-carboxylic acid) | Thermo Fisher[5] |

| Solubility | Soluble in methanol, DMSO (Slightly) | ChemicalBook[6], Noble Intermediates[4] |

Spectroscopic Signature

For unambiguous identification, the following spectroscopic characteristics are expected:

-

¹H NMR: The spectrum should feature a singlet for the oxazole proton at C5 (typically δ 8.0-8.5 ppm), a singlet for the oxazole proton at C2 (δ ~8.0 ppm), and a singlet for the methyl ester protons (-OCH₃) around δ 3.8-4.0 ppm.

-

¹³C NMR: Key resonances include the carbonyl carbon of the ester (δ ~160-165 ppm), the oxazole ring carbons (C2, C4, C5, typically in the δ 120-160 ppm range), and the methyl ester carbon (δ ~52 ppm).

-

Infrared (IR) Spectroscopy: Expect strong characteristic absorption bands for the C=O stretch of the ester at ~1720 cm⁻¹, along with C=N and C-O-C stretching vibrations from the oxazole ring.[7]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 127, with fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the entire ester functionality.

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of substituted oxazoles is a well-established field, with methods often relying on the condensation and cyclization of precursors containing the requisite C-C-O-C-N backbone. A prevalent and robust method for synthesizing methyl oxazole-4-carboxylates involves the reaction of an isocyanoacetate with an acylating agent.

Synthesis via Isocyanoacetate Acylation

This pathway is highly effective for generating 4-carboxylate oxazoles with various substituents at the C5 position. The following protocol is adapted from a known procedure for a substituted analog, demonstrating the core causality of the experimental choices.[8]

Experimental Protocol: Synthesis of Methyl 5-Methyl-1,3-oxazole-4-carboxylate

-

Rationale: This procedure utilizes the nucleophilic character of the α-carbon of methyl isocyanoacetate, which attacks an acylating agent (acetic anhydride). The subsequent cyclization is promoted by a strong, non-nucleophilic base (DBU) to form the stable oxazole ring.

-

Step 1: Reagent Preparation

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine methyl isocyanoacetate (10.0 g) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 15.1 g).

-

Add anhydrous tetrahydrofuran (THF, 133 mL) to dissolve the reagents.

-

Cool the stirred mixture to 0°C using an ice bath. Causality: Cooling controls the initial exothermic reaction and prevents side product formation.

-

-

Step 2: Acylation Reaction

-

In a separate flask, prepare a solution of acetic anhydride (10.2 g) in anhydrous THF (33 mL).

-

Add this solution dropwise to the cooled isocyanoacetate mixture over a period of 15 minutes. Causality: Dropwise addition maintains temperature control and ensures a homogenous reaction.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature to ensure the reaction proceeds to completion.

-

-

Step 3: Work-up and Isolation

-

Remove the THF solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (250 mL) and wash the organic layer with water to remove DBU salts and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

-

Step 4: Purification

-

Purify the crude residue via column chromatography on silica gel.

-

Elute with a 1:1 (v/v) mixture of ethyl acetate and hexanes. Causality: This solvent system provides optimal separation of the desired product from starting materials and byproducts.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the eluent under reduced pressure to yield methyl 5-methyl-4-oxazolecarboxylate as a white solid.[8]

-

Synthesis Workflow Diagram

The diagram below illustrates the general synthetic pathway for producing substituted methyl oxazole-4-carboxylates.

Caption: General synthesis of methyl 5-substituted-oxazole-4-carboxylates.

Chemical Reactivity and Synthetic Utility

This compound is a stable yet reactive molecule, offering two primary sites for chemical modification: the ester group and the oxazole ring itself.

Reactions at the Ester Group

The methyl ester is readily transformed into other functional groups, making it a gateway to a diverse library of derivatives.

-

Hydrolysis (Saponification): Treatment with a strong acid or base cleaves the ester to yield the parent oxazole-4-carboxylic acid . This is a foundational step for many subsequent reactions, such as amide couplings. A typical procedure involves heating the ester with an aqueous acid like sulfuric acid, followed by cooling to crystallize the carboxylic acid product.[6]

-

Amidation: The ester can react with a primary or secondary amine, often with heating or catalytic activation, to form the corresponding amide. This transformation is fundamental in drug development for modifying solubility, cell permeability, and target binding affinity.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (oxazol-4-yl)methanol.

Reactivity of the Oxazole Ring

The oxazole ring is an electron-rich aromatic system, but its reactivity is modulated by the electron-withdrawing carboxylate group. It is generally stable to many reaction conditions but can undergo specific transformations. Ring-opening can occur under harsh hydrolytic conditions (prolonged heating in strong acid or base).[9]

Key Transformations Diagram

Caption: Key chemical transformations of the this compound scaffold.

Applications in Research and Drug Development

The oxazole motif is a "privileged scaffold," meaning it frequently appears in biologically active molecules. Its value lies in its ability to act as a stable, planar bioisostere for ester and amide groups, engage in hydrogen bonding via its nitrogen atom, and correctly orient substituents for optimal target interaction.

While specific drugs containing the exact this compound structure are less common, the derived oxazole-4-carboxamide core is prevalent. For instance, the related isoxazole scaffold is central to the anti-inflammatory drug Leflunomide , highlighting the therapeutic potential of this class of heterocycles.[10][11]

In a research context, this compound serves as an invaluable starting material for:

-

Fragment-Based Drug Discovery: Building libraries of small molecule fragments for screening against biological targets.

-

Peptidomimetics: The derived carboxylic acid can be incorporated into peptide chains as an unnatural amino acid, imparting unique conformational constraints.[10]

-

Agrochemicals: The related isoxazole carboxylates have shown herbicidal activity.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its derivatives is paramount. The following guidelines are based on available safety data for structurally related compounds.[12][13]

| Hazard Category | Precautionary Measures |

| Contact Hazard | Causes skin and serious eye irritation.[12][13] |

| Inhalation Hazard | May cause respiratory irritation.[12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or chemical fume hood.[12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13] |

| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] |

Conclusion

This compound is a high-value chemical intermediate characterized by its stable heterocyclic core and synthetically versatile ester functionality. Its established synthesis and predictable reactivity make it an essential tool for chemists in both academic research and industrial drug development. By understanding its properties and mastering its transformations, scientists can unlock its full potential to construct novel and complex molecules with significant biological and therapeutic promise.

References

-

Georganics. Methyl 1,3-oxazole-4-carboxylate - High purity | EN.

-

PrepChem.com. Synthesis of methyl 5-methyl-4-oxazolecarboxylate.

-

SIELC Technologies. 5-Methylisoxazole-4-carboxylic acid. (2018-05-16).

-

Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

National Institutes of Health (NIH). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022-08-31).

-

ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2011).

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Methylisoxazole-4-carboxylic acid. (2024-03-30).

-

Apollo Scientific. 3-Methylisoxazole-4-carboxylic acid Safety Data Sheet. (2023-07-03).

-

Pharmaffiliates. CAS No : 51135-73-0 | Product Name : Ethyl 5-Methylisoxazole-4-carboxylate.

-

National Institutes of Health (NIH). 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem.

-

Chemical Synthesis Database. methyl 5-phenyl-1,3-oxazole-4-carboxylate.

-

Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

-

Sigma-Aldrich. 5-Methylisoxazole-4-carboxylic acid 97.

-

Chemcasts. Thermophysical Properties of 5-Methylisoxazole-4-carboxylic acid.

-

Echemi. 4-METHYL-1,3-OXAZOLE-5-CARBOXYLICACID Safety Data Sheets.

-

The Royal Society of Chemistry. Supporting Information.

-

PubMed Central (NIH). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

-

ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid. (2009).

-

CAS Common Chemistry. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

-

ChemicalBook. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5.

-

ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. (2023).

-

Chemchart. 5-Methylisoxazole-4-carboxylic acid (42831-50-5).

-

Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022-08-31).

-

Google Patents. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.

-

RSC Publishing. Organic & Biomolecular Chemistry. (2014).

-

Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid.

-

National Institutes of Health (NIH). 5-Methylisoxazole-4-carboxylic acid.

-

National Institutes of Health (NIH). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

-

Sigma-Aldrich. Ethyl 5-methylisoxazole-4-carboxylate 97.

Sources

- 1. Methyl 1,3-oxazole-4-carboxylate - High purity | EN [georganics.sk]

- 2. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]

- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nobleintermediates.com [nobleintermediates.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Methyl Oxazole-4-carboxylate

Foreword: The Strategic Importance of the Oxazole Core

The oxazole heterocycle is a cornerstone in medicinal chemistry and materials science, conferring unique electronic and conformational properties upon molecules in which it resides. As a bioisostere for amide and ester functionalities, the oxazole ring is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. Methyl oxazole-4-carboxylate, in particular, serves as a versatile building block, offering a synthetically tractable handle for the elaboration of more complex molecular architectures. This guide provides an in-depth exploration of two robust and field-proven pathways for the synthesis of this valuable compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are not merely academic exercises but are chosen for their reliability, scalability, and the clarity of their underlying chemical principles.

I. Strategic Overview of Synthetic Pathways

The synthesis of the oxazole ring system can be approached from various perspectives, each with its own set of advantages and limitations. For the specific case of this compound, where an ester functionality is required at the C4 position and no substitution is desired at C2 and C5, two primary strategies stand out for their efficiency and use of readily accessible starting materials:

-

Direct Cyclization from an Acyclic Precursor: This approach involves the construction of the oxazole ring in a single key step from a linear precursor that already contains the necessary atoms. A prime example is the reaction of methyl isocyanoacetate with a formylating agent.

-

Two-Step Cyclization and Aromatization: This strategy involves the initial formation of a partially saturated heterocyclic intermediate, the oxazoline, which is subsequently oxidized to the aromatic oxazole. A highly effective method in this category begins with the condensation of serine methyl ester with formaldehyde, followed by dehydrogenation.

This guide will delve into the technical details of both pathways, providing not only step-by-step protocols but also a thorough analysis of the mechanistic underpinnings that govern these transformations.

II. Pathway 1: Direct Cyclization via Methyl Isocyanoacetate

This pathway offers an elegant and convergent approach to this compound. The core of this strategy lies in the reaction of methyl isocyanoacetate, a versatile C-N-C building block, with a suitable one-carbon electrophile that will form the C2 position of the oxazole ring.

A. The Underlying Chemistry: A Mechanistic Perspective

The synthesis of a 5-substituted this compound from methyl isocyanoacetate and an acid anhydride provides a clear analogy for the formation of the target molecule.[1] In that case, the enolate of methyl isocyanoacetate, generated by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. The resulting adduct then undergoes an intramolecular cyclization, with the oxygen of the acyl group attacking the isocyano carbon. Subsequent elimination of a carboxylate and a proton leads to the formation of the aromatic oxazole ring.

To achieve an unsubstituted C5 position, a formylating agent is required in place of an acid anhydride. The mechanism is analogous, involving the base-mediated formation of the isocyanoacetate enolate, which then attacks the formylating agent. The resulting intermediate undergoes a similar intramolecular cyclization and subsequent elimination to yield the desired this compound.

Caption: Direct cyclization pathway for this compound.

B. Experimental Protocol: Synthesis from Methyl Isocyanoacetate

This protocol is adapted from the synthesis of related 5-substituted oxazole-4-carboxylates and is optimized for the formation of the C5-unsubstituted target.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl Isocyanoacetate | 99.09 | 10.0 g | 0.101 |

| Methyl Formate | 60.05 | 9.1 g (10.2 mL) | 0.151 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 18.4 g (18.2 mL) | 0.121 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Saturated Aqueous Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

| Silica Gel | - | - | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl isocyanoacetate (10.0 g, 0.101 mol) and anhydrous tetrahydrofuran (200 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (18.4 g, 0.121 mol) dropwise to the solution over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition of DBU is complete, add methyl formate (9.1 g, 0.151 mol) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (300 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:4 v/v, polarity can be adjusted based on TLC analysis) to afford pure this compound.

III. Pathway 2: Two-Step Synthesis from Serine Methyl Ester

This pathway provides a reliable and often high-yielding route to this compound through the formation and subsequent dehydrogenation of an oxazoline intermediate. This method is particularly attractive due to the ready availability of serine methyl ester.

A. The Underlying Chemistry: A Mechanistic Perspective

Step 1: Oxazoline Formation

The first step involves the condensation of serine methyl ester with formaldehyde. The reaction proceeds via the initial formation of a Schiff base (imine) between the amino group of serine methyl ester and formaldehyde. This is followed by an intramolecular nucleophilic attack of the hydroxyl group of the serine backbone onto the imine carbon, leading to the formation of the 4,5-dihydrooxazole (oxazoline) ring. This cyclization is often acid-catalyzed to facilitate the dehydration step.

Step 2: Oxidation of the Oxazoline to an Oxazole

The second and crucial step is the aromatization of the oxazoline ring. This is an oxidative dehydrogenation process. While several reagents can effect this transformation, manganese dioxide (MnO₂) is a common and effective choice.[2] The precise mechanism of MnO₂ oxidation is complex and believed to occur via a radical pathway on the surface of the solid oxidant.[3] It is thought to involve the abstraction of a hydrogen atom from the C5 position of the oxazoline, followed by a second hydrogen abstraction or electron transfer process to form the stable aromatic oxazole ring.

Sources

A Technical Guide to 2-Methyl-1,3-oxazole-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth technical overview of a key building block, 2-methyl-1,3-oxazole-4-carboxylic acid. We will dissect its fundamental physicochemical and spectroscopic properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its applications as a critical reactant in the development of novel therapeutics targeting key physiological pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.

Core Molecular Structure and Physicochemical Properties

2-Methyl-1,3-oxazole-4-carboxylic acid is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, further functionalized with a methyl group at the C2 position and a carboxylic acid at the C4 position. This specific arrangement of functional groups imparts distinct reactivity and makes it a valuable synthon for further chemical elaboration.

Chemical Structure

The structural representation of the molecule is provided below. The numbering of the oxazole ring begins with the oxygen atom as position 1.

Caption: 2D Structure of 2-methyl-1,3-oxazole-4-carboxylic acid.

Key Physicochemical Data

The fundamental properties of 2-methyl-1,3-oxazole-4-carboxylic acid are summarized in the table below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 23062-17-1 | [1][2][3][4] |

| Molecular Formula | C₅H₅NO₃ | [1][3] |

| Molecular Weight | 127.10 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 182-189 °C | [1][3][5] |

| SMILES | Cc1nc(co1)C(O)=O | [1][3] |

| InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N | [3] |

Predicted Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in chemical synthesis. While experimental spectra should always be acquired for novel batches, the following data, based on established spectroscopic principles for heterocyclic and carboxylic acid-containing molecules, provides a reliable benchmark for characterization.[6][7]

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Key Insights |

| ¹H NMR | -OH (Carboxylic Acid) | δ 10.0 - 13.0 ppm (broad s) | The acidic proton is highly deshielded and often presents as a broad singlet, which may exchange with D₂O. |

| C5-H | δ 8.0 - 8.5 ppm (s) | The sole proton on the aromatic oxazole ring is at the C5 position. Its chemical shift is downfield due to the electron-withdrawing nature of the adjacent nitrogen and the C4-carboxylic acid. | |

| -CH₃ (Methyl) | δ 2.5 - 2.8 ppm (s) | The methyl group at the C2 position will appear as a sharp singlet. | |

| ¹³C NMR | -C =O (Carboxylic Acid) | δ 165 - 175 ppm | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[6] |

| C 2 (Ring) | δ 158 - 164 ppm | The C2 carbon, bonded to nitrogen, oxygen, and the methyl group, is significantly deshielded. | |

| C 4 (Ring) | δ 138 - 145 ppm | The C4 carbon, substituted with the carboxylic acid, is also deshielded. | |

| C 5 (Ring) | δ 125 - 135 ppm | The C5 carbon, bearing the only ring proton, appears at a relatively upfield position for an aromatic carbon. | |

| -C H₃ (Methyl) | δ 12 - 18 ppm | The methyl carbon appears in the typical aliphatic region. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | This very broad band is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong) | A strong, sharp absorbance typical for a conjugated carboxylic acid carbonyl group.[6] | |

| C=N & C=C Stretches (Ring) | 1500 - 1650 cm⁻¹ (medium) | Aromatic ring stretching vibrations for the oxazole core. |

Synthesis Protocol: The Robinson-Gabriel Approach

The synthesis of substituted oxazoles is a well-established field, with several named reactions providing reliable routes.[8] The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a classic and robust method for preparing 2,4,5-substituted oxazoles.[2][5][9][10][11] The following protocol details a representative procedure adaptable for the synthesis of 2-methyl-1,3-oxazole-4-carboxylic acid, starting from ethyl 2-acetamido-3-oxobutanoate.

Synthesis Workflow

The overall transformation involves the acid-catalyzed intramolecular cyclization of the acylamino-ketone, followed by dehydration to form the aromatic oxazole ring and subsequent hydrolysis of the ester to yield the target carboxylic acid.

Caption: Workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

Trustworthiness: This protocol is a self-validating system. Each step has a clear objective and observable outcome (e.g., dissolution, precipitation), and the final product's purity can be rigorously confirmed against the spectroscopic benchmarks provided in Section 2.

Step 1: Cyclodehydration to Form the Oxazole Ester

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place concentrated sulfuric acid (H₂SO₄, 5 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

-

Expertise & Experience: Using a strong dehydrating agent like H₂SO₄ or phosphorus oxychloride (POCl₃) is crucial.[9] H₂SO₄ acts as both the catalyst and the dehydrating agent. The reaction is exothermic, necessitating initial cooling to control the rate and prevent side reactions.

-

-

Substrate Addition: Slowly add ethyl 2-acetamido-3-oxobutanoate (1 equivalent) to the cooled sulfuric acid via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, carefully quenching it in ice water, extracting with ethyl acetate, and spotting on a silica plate.

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker. The product, ethyl 2-methyl-1,3-oxazole-4-carboxylate, may precipitate as a solid or can be extracted.

-

Extraction & Purification: Neutralize the aqueous solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification to the Carboxylic Acid

-

Hydrolysis: Dissolve the crude ethyl 2-methyl-1,3-oxazole-4-carboxylate from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH, 2-3 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Expertise & Experience: Saponification is a standard method for converting an ester to a carboxylic acid. The use of a co-solvent like ethanol ensures the homogeneity of the reaction mixture.

-

-

Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

Step 3: Acidification and Final Product Isolation

-

Precipitation: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). The target compound, 2-methyl-1,3-oxazole-4-carboxylic acid, will precipitate as a solid.

-

Causality: The sodium salt of the carboxylic acid is water-soluble. Protonation via acidification renders it insoluble, causing it to precipitate out of the aqueous solution, which is a key purification step.

-

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Applications in Drug Discovery and Medicinal Chemistry

2-Methyl-1,3-oxazole-4-carboxylic acid is not merely a laboratory chemical; it is a reactant for synthesizing advanced molecules with significant therapeutic potential. Its utility has been demonstrated in the preparation of inhibitors for crucial biological targets.

Precursor for Protease-Activated Receptor 2 (PAR2) Modulators

This oxazole derivative is a documented reactant for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides that act as modulators of human Protease-Activated Receptor 2 (PAR2).

-

Biological Context: PAR2 is a G-protein-coupled receptor that is activated by proteolytic cleavage.[1] It is a well-validated target in a range of inflammatory and fibrotic diseases.[12] Over-activation of PAR2 is implicated in conditions like non-alcoholic steatohepatitis (NASH), inflammatory bowel disease, and chronic pain.[4][12]

-

Therapeutic Strategy: Developing small-molecule inhibitors of PAR2 is an attractive therapeutic strategy.[1][12][13][14] These inhibitors can block the downstream signaling cascades that promote inflammation and fibrosis. The use of 2-methyl-1,3-oxazole-4-carboxylic acid allows for the construction of complex peptide-like molecules with the necessary structural features to bind to and inhibit the PAR2 receptor.

Building Block for Integrin Inhibitors

The compound is also utilized in the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which have been identified as inhibitors of the αvβ3 integrin.

-

Biological Context: Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[15] The αvβ3 integrin, in particular, plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[6][16] It is also involved in bone resorption and is a target for osteoporosis.

-

Therapeutic Strategy: Inhibiting αvβ3 can disrupt angiogenesis, thereby starving tumors of their blood supply, and can also prevent the migration and invasion of cancer cells.[17] While early αvβ3 inhibitors faced clinical challenges, the design of new generations of integrin inhibitors remains an active area of cancer research.[15][16][18] The oxazole core provides a rigid scaffold that can be used to correctly orient the functional groups required for potent and selective binding to the integrin receptor.

References

-

Monash University. Protease Activated Receptor 2 Inhibitors. Available from: [Link]

-

Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

-

SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

-

Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

-

Fairlie, D. P., et al. The development of proteinase-activated receptor-2 modulators and the challenges involved. PMC - NIH. Available from: [Link]

-

Frontiers. Protease activated receptor 2 as a novel druggable target for the treatment of metabolic dysfunction-associated fatty liver disease and cancer. Available from: [Link]

-

Wasserman, H. H., & Vinick, F. J. Mechanism of the Robinson-Gabriel synthesis of oxazoles. ACS Publications. Available from: [Link]

-

Wikipedia. Oxazole. Available from: [Link]

-

YouTube. Robinson-Gabriel synthesis of oxazoles. Available from: [Link]

-

Vedejs, E., & Monahan, S. D. Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC - NIH. Available from: [Link]

-

Hatley, R. J. D., et al. Emerging therapeutic opportunities for integrin inhibitors. PMC - NIH. Available from: [Link]

-

Cornforth, J. W., & Cornforth, R. H. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Zhang, C., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - NIH. Available from: [Link]

-

ChemSynthesis. 2-methyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

BioWorld. Innovative design of integrin inhibitors stabilizing its closed conformation. Available from: [Link]

-

Versiti. Scientists Design Integrin Inhibitor Principle to Aid the Development of Drugs Targeting Cancer. Available from: [Link]

-

Springer, T. A., & Dustin, M. L. Integrin-based Therapeutics: Biological Basis, Clinical Use and New Drugs. PMC - NIH. Available from: [Link]

-

National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Protease activated receptor 2 as a novel druggable target for the treatment of metabolic dysfunction-associated fatty liver disease and cancer [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. synarchive.com [synarchive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. monash.edu [monash.edu]

- 13. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Integrin-based Therapeutics: Biological Basis, Clinical Use and New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scientists Design Integrin Inhibitor Principle to Aid the Development of Drugs Targeting Cancer | Medical College of Wisconsin Cancer Center [cancer.mcw.edu]

- 18. Innovative design of integrin inhibitors stabilizing its closed conformation | BioWorld [bioworld.com]

An In-depth Technical Guide to Methyl oxazole-4-carboxylate and its Pivotal Role in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Immunomodulatory Drugs

In the landscape of pharmaceutical intermediates, certain molecules, while not therapeutic agents themselves, are of profound importance, serving as the foundational scaffolds for blockbuster drugs. Methyl 5-methylisoxazole-4-carboxylate, with the CAS Number 100047-54-9 , is one such critical building block.[1] This guide, designed for the discerning researcher and drug development professional, provides an in-depth exploration of this isoxazole derivative. We will delve into its synthesis, physicochemical properties, and its crucial application as a precursor to 5-methylisoxazole-4-carboxylic acid (CAS Number: 42831-50-5), a key intermediate in the manufacture of the immunomodulatory drugs Leflunomide and Teriflunomide.[2]

The isoxazole motif is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[3] The specific substitution pattern of Methyl 5-methylisoxazole-4-carboxylate makes it an ideal starting material for creating the core of Leflunomide, a drug used in the treatment of rheumatoid and psoriatic arthritis.[4]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The following table summarizes the key properties of 5-Methylisoxazole-4-carboxylic acid, the immediate derivative of the title compound.

| Property | Value | Source |

| CAS Number | 42831-50-5 | [1][2][5] |

| Molecular Formula | C₅H₅NO₃ | [2][5][6] |

| Molecular Weight | 127.10 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline powder/solid | [7] |

| Melting Point | 144-149 °C | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | [8] |

| pKa | 2.85±0.25 (Predicted) | [8] |

The Synthesis of the Isoxazole Core: A Step-by-Step Protocol and Mechanistic Insight

The construction of the 5-methylisoxazole-4-carboxylate core is a classic example of heterocyclic chemistry, typically achieved through the condensation of a β-ketoester with hydroxylamine. The following protocol is a representative synthesis adapted from established methodologies for the ethyl ester, which is directly analogous to the synthesis of the methyl ester.[9]

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This protocol is divided into two main stages: the formation of an activated enol ether from ethyl acetoacetate, followed by cyclization with hydroxylamine.

Part 1: Synthesis of Ethyl ethoxymethyleneacetoacetic ester

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a distillation apparatus.

-

Charging the Reactor: Charge the flask with ethylacetoacetate, triethylorthoformate, and acetic anhydride.

-

Reaction Execution: Heat the mixture to a temperature of 100-110°C. The reaction progress can be monitored by the distillation of the ethanol byproduct.

-

Work-up: Once the reaction is complete (as indicated by the cessation of ethanol distillation), the crude ethyl ethoxymethyleneacetoacetic ester is typically used in the next step without further purification.

Part 2: Cyclization to form Ethyl 5-methylisoxazole-4-carboxylate

-

Reaction Setup: In a separate reaction vessel equipped with a stirrer and a cooling bath, prepare a solution of hydroxylamine sulfate and sodium acetate in water.

-

Cooling: Cool the hydroxylamine solution to a temperature between -10°C and 0°C. The use of a salt-ice bath is effective here. This low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts.[9]

-

Addition: Slowly add the crude ethyl ethoxymethyleneacetoacetic ester from Part 1 to the cooled hydroxylamine solution while maintaining the low temperature.

-

Reaction Execution: Stir the reaction mixture at low temperature for a set period. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude ethyl 5-methylisoxazole-4-carboxylate. Further purification can be achieved by crystallization or chromatography.

Causality in Experimental Choices:

-

Activation of Ethyl Acetoacetate: The reaction with triethylorthoformate and acetic anhydride converts the β-ketoester into a more reactive enol ether derivative. This is a key step as it pre-forms the C-O-C linkage that will become part of the isoxazole ring and activates the molecule for the subsequent cyclization.

-

Low-Temperature Control: The reaction with hydroxylamine is exothermic. Maintaining a low temperature is critical for regioselectivity and to prevent the degradation of the reactants and products.[9]

-

Use of a Mild Base: Sodium acetate is used to neutralize the sulfuric acid released from hydroxylamine sulfate, creating the free hydroxylamine base in situ required for the reaction.

Reaction Mechanism: Isoxazole Ring Formation

The formation of the isoxazole ring from a β-ketoester and hydroxylamine proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization.

Caption: Generalized mechanism for isoxazole synthesis.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Leflunomide

Methyl 5-methylisoxazole-4-carboxylate is not directly used in the final drug formulation but is first hydrolyzed to its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid. This acid is then converted to an acid chloride, which subsequently reacts with 4-trifluoromethylaniline to yield Leflunomide.[4][10]

Experimental Protocol: Synthesis of Leflunomide

Part 1: Hydrolysis of the Ester

-

Reaction Setup: In a round-bottom flask, combine ethyl 5-methylisoxazole-4-carboxylate with an aqueous solution of a strong acid, such as sulfuric acid.[8]

-

Reaction Execution: Heat the mixture to reflux. The progress of the hydrolysis can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The 5-methylisoxazole-4-carboxylic acid will precipitate out of the solution and can be collected by filtration.

Part 2: Formation of the Acid Chloride and Amidation

-

Reaction Setup: Suspend the 5-methylisoxazole-4-carboxylic acid in an inert solvent like toluene.

-

Chlorination: Add a chlorinating agent, such as thionyl chloride, to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]

-

Reaction Execution: Heat the mixture to facilitate the formation of the acid chloride.

-

Amidation: In a separate vessel, dissolve 4-trifluoromethylaniline in a suitable solvent.

-

Coupling: Slowly add the solution of the in-situ generated 5-methylisoxazole-4-carbonyl chloride to the aniline solution.

-

Work-up and Purification: After the reaction is complete, the crude Leflunomide can be isolated by filtration and purified by recrystallization from a suitable solvent, such as toluene, to yield a high-purity product.[4]

Self-Validating System and Rationale:

-

In-situ Acid Chloride Formation: The conversion of the carboxylic acid to the more reactive acid chloride is a classic strategy to facilitate amide bond formation. Performing this step and the subsequent amidation in a "one-pot" or telescoped fashion without isolating the moisture-sensitive acid chloride intermediate improves efficiency and yield.[10][11]

-

Solvent Choice: Toluene is an excellent choice for the acid chloride formation as it is inert to the reaction conditions and allows for the azeotropic removal of any residual water.

-

Purification by Recrystallization: Recrystallization is a robust and scalable method for purifying the final product, ensuring that it meets the stringent purity requirements for an active pharmaceutical ingredient.

Caption: Synthetic pathway from the methyl ester to Leflunomide.

Safety and Handling: A Scientist's Responsibility

As with any chemical synthesis, a commitment to safety is non-negotiable. 5-Methylisoxazole-4-carboxylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Conduct all manipulations in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[7]

Conclusion: A Versatile Intermediate with a Bright Future

Methyl 5-methylisoxazole-4-carboxylate and its derivatives are more than just entries in a chemical catalog. They are the linchpins in the synthesis of important drugs that have improved the lives of patients with autoimmune diseases. A deep understanding of their synthesis, reactivity, and handling is essential for any scientist or researcher working in the field of drug discovery and development. The methodologies and insights provided in this guide aim to equip you with the knowledge to confidently and safely utilize this versatile isoxazole intermediate in your research endeavors.

References

- Deshmukh, M. B., et al. (2013). Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Heteroletters, 3(3), 359-369.

-

PrepChem. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Retrieved from [Link]

- Kasthuri, R., et al. (2022).

- Arote, N. D., & Shisodia, S. U. (2013). SODIUM SACCHARIN: AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES. Heteroletters, 3(3), 359-369.

- Gholap, A. R., & Gill, C. H. (2019).

- Stork, G., & Stotter, P. L. (1969). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 49, 90.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 5-Methylisoxazole-4-carboxylic acid.

- Teva Pharmaceutical Industries Ltd. (2004). Method for synthesizing leflunomide. U.S.

- Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5645.

- Cocivera, M., et al. (1976). Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. Journal of the American Chemical Society, 98(1), 1573-1577.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid.

- Hoechst Aktiengesellschaft. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Fisher Scientific. (n.d.).

- Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

- Unichem Laboratories Limited. (2007). An improved process for preparation of leflunomide.

- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3063.

-

Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

- WIPO. (2018). Process for the preparation of teriflunomide.

Sources

- 1. 42831-50-5|5-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 5-甲基异噁唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-甲基异噁唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 5-Methylisoxazole-4-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. fishersci.com [fishersci.com]

- 8. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Starting Materials and Synthetic Routes for Methyl Oxazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl Oxazole-4-carboxylate

The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its unique electronic properties and ability to act as a bioisosteric replacement for ester and amide functionalities make it a privileged scaffold in drug design. This compound, in particular, serves as a versatile and highly valuable building block. It provides a synthetically tractable handle—the methyl ester at the C4 position—for further molecular elaboration, enabling its incorporation into more complex structures such as peptides, macrocycles, and various pharmacologically active agents.[1][2]

This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. We will dissect the core starting materials, explore the underlying reaction mechanisms, and present detailed, field-proven protocols. The focus is not merely on procedural steps but on the chemical logic and causality behind each experimental choice, empowering researchers to adapt and troubleshoot these methods effectively.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the oxazole core can be approached from several distinct pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for specific functional groups. We will focus on the most prominent and reliable methods for accessing the target molecule.

The Serine Pathway: Cyclodehydration of an α-Amino Acid Derivative

One of the most direct and elegant approaches utilizes L-serine methyl ester hydrochloride as the primary starting material. This precursor conveniently contains the entire C4-C5-N backbone of the target oxazole. The synthesis is completed through a sequence of N-formylation followed by an oxidative cyclodehydration.

Causality and Mechanistic Insight: The key to this transformation is the conversion of the β-hydroxyl group of the serine derivative into a suitable leaving group and the subsequent intramolecular cyclization driven by the nucleophilic oxygen of the amide. The oxidation step then aromatizes the resulting oxazoline intermediate to the final oxazole. Reagents like Dess-Martin periodinane (DMP) or protocols involving triphenylphosphine and iodine are effective for this cyclodehydration.[3]

Starting Material Profile: L-Serine Methyl Ester Hydrochloride

-

CAS Number: 5874-57-7[4]

-

Role: Provides the N-C5-C4-COOCH₃ fragment.

-

Procurement: Commercially available from major chemical suppliers.[5][6]

-

In-house Preparation: Can be synthesized from L-serine by reaction with thionyl chloride in methanol or by passing HCl gas through a methanolic suspension of L-serine.[4][7][8] This esterification is crucial as it protects the carboxylic acid and increases solubility in organic solvents.[6]

The Hantzsch-Type Synthesis: Condensation of an α-Haloketone

The Hantzsch synthesis is a classic and robust method for heterocycle formation. In the context of oxazoles, it involves the condensation of an α-haloketone with a primary amide. To synthesize this compound, this translates to the reaction between a methyl 2-haloacetoacetate derivative and formamide.

Causality and Mechanistic Insight: The reaction proceeds via an initial SN2 reaction where the amide oxygen or nitrogen attacks the electrophilic carbon bearing the halogen. Following this, an intramolecular cyclization occurs, and a subsequent dehydration step yields the aromatic oxazole ring. The choice of the α-haloketone is critical; chloro- or bromo-derivatives are most common.

Starting Material Profile: Ethyl 2-chloroacetoacetate

-

CAS Number: 609-15-4[]

-

Role: Provides the C4-C5 fragment of the oxazole ring. It is a bifunctional molecule with a reactive α-chloro ketone and an ester group.[10]

-

Procurement: Widely available commercially.

-

In-house Preparation: Typically synthesized by the chlorination of ethyl acetoacetate using sulfuryl chloride (SO₂Cl₂).[11][12][13] This method is preferred over using chlorine gas to avoid the formation of the 4-chloro isomer.[13]

Isocyanide-Based Syntheses (Van Leusen & Schöllkopf Analogues)

Isocyanides are exceptionally versatile reagents in organic synthesis. Methods based on α-metallated isocyanides or their equivalents provide a powerful route to oxazoles. For our target, the reaction of methyl isocyanoacetate with a formylating agent or a suitable electrophile is a key strategy. A highly efficient modern approach involves the direct reaction of a carboxylic acid (formic acid in this case, or an equivalent) with an isocyanoacetate, activated in situ.[14]

Causality and Mechanistic Insight: In a typical pathway, the α-proton of methyl isocyanoacetate is removed by a base to form a nucleophilic species. This anion then attacks an acylating agent (e.g., an acid chloride). The resulting intermediate undergoes a spontaneous intramolecular cyclization, driven by the nucleophilic oxygen attacking the isocyanide carbon, to form the oxazole ring.[15]

Starting Material Profile: Methyl/Ethyl Isocyanoacetate

-

Role: Acts as a "C2N1" synthon.[2] The isocyanoacetate provides the C4-C5-N atoms and the ester group.

-

Procurement: Commercially available, though can be prepared from the corresponding amino acid ester via formylation and subsequent dehydration.

-

Reactivity: The isocyanide carbon can act as both a nucleophile and an electrophile, while the adjacent methylene group is acidic, allowing for easy deprotonation.[15][16]

Data Summary: Comparison of Synthetic Pathways

| Synthetic Route | Core Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages/Limitations | Typical Yields |

| Serine Pathway | L-Serine Methyl Ester | 1. Formylating agent (e.g., Ethyl Formate) 2. Oxidative cyclodehydration (e.g., PPh₃/I₂/Et₃N or DMP) | Atom-economical, stereocenter can be retained in oxazoline intermediate. | Requires an oxidation step which may not be compatible with sensitive functional groups. | Good to Excellent |

| Hantzsch-Type | Methyl/Ethyl 2-chloroacetoacetate, Formamide | Heat, often neat or in a high-boiling solvent. | Robust, reliable, and uses inexpensive, readily available materials.[10][11] | Can require harsh conditions (high temperatures). Limited substitution patterns. | Moderate to Good |

| Isocyanide-Based | Methyl Isocyanoacetate, Formic Acid derivative | Base (e.g., K₂CO₃, DBU), dehydrating/activating agent (e.g., POCl₃, Tf₂O-Pyridine).[14] | Mild conditions, high functional group tolerance, versatile.[14][15] | Isocyanides can be toxic and require careful handling. | Good to Excellent |

| Robinson-Gabriel | α-(Formylamino)-β-ketoester | Cyclodehydrating agent (e.g., H₂SO₄, POCl₃, PPA).[1][17] | Classic and well-established method. | Requires preparation of the specific acylamino ketone precursor; harsh acidic conditions.[1][3] | Variable |

Experimental Protocols & Methodologies

Protocol 1: Synthesis via the Serine Pathway

This protocol details the N-formylation of L-serine methyl ester hydrochloride and subsequent one-pot oxidative cyclodehydration to yield this compound.

Step A: N-Formylation

-

To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

-

Stir the mixture for 15 minutes, then add ethyl formate (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture containing the N-formyl serine methyl ester is typically used directly in the next step without purification.

Step B: Oxidative Cyclodehydration

-

Cool the crude reaction mixture from Step A to 0 °C.

-

Add triphenylphosphine (1.5 eq), iodine (1.5 eq), and triethylamine (3.0 eq) sequentially.

-

Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and stir until the iodine color disappears.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Hantzsch-Type Synthesis

This protocol describes the direct condensation of ethyl 2-chloroacetoacetate with formamide.

Reagent & Condition Table

| Reagent | M.W. | Amount | Moles (eq) |

| Ethyl 2-chloroacetoacetate | 164.59 | 16.46 g | 0.1 (1.0) |

| Formamide | 45.04 | 22.52 g | 0.5 (5.0) |

Procedure:

-

Combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (5.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 120-130 °C and maintain for 3-4 hours. The reaction can be monitored by GC-MS or TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash successively with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the target ester. (Note: The product will be the ethyl ester, which can be transesterified to the methyl ester if required).

Visualizing the Chemistry: Mechanisms and Workflows

A clear understanding of the reaction pathways and experimental processes is crucial for successful synthesis.

Diagram 1: Mechanism of the Serine Pathway

Caption: Reaction sequence for oxazole synthesis from L-serine methyl ester.

Diagram 2: Hantzsch-Type Synthesis Mechanism

Caption: Key mechanistic steps in the Hantzsch-type oxazole synthesis.

Diagram 3: General Laboratory Workflow

Caption: Standard workflow from reaction to purified product.

References

-

Ethyl 2-chloroacetoacetate - CAS 609-15-4. BOC Sciences.

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central, National Institutes of Health.

-

Robinson–Gabriel synthesis. Wikipedia.

-

D-Serine methyl ester hydrochloride synthesis. ChemicalBook.

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research.

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

-

Robinson-Gabriel Synthesis of Oxazole Mechanism. Scribd.

-

Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. PubMed, National Institutes of Health.

-

Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PubMed Central, National Institutes of Health.

-

Robinson-Gabriel Synthesis. SynArchive.

-

A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate.

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate.

-

The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

2-methyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis.

-

Synthesis of 2,5-Disubstituted Oxazoles. Thieme Chemistry.

-

A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate and Ethyl Acetoacetate. BenchChem.

-

Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

-

Ethyl 2-chloroacetoacetate | 609-15-4. ChemicalBook.

-

Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. PubMed, National Institutes of Health.

-

Manufacturing Methyl 5-methylisoxazole-4-carboxylate: Ensuring Quality and Efficiency. BOC Sciences.

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central, National Institutes of Health.

-

Application Notes: Synthesis of Oxazoles from Ethyl Isocyanoacetate. BenchChem.

-

How to prepare and use Ethyl 2-chloroacetoacetate effectively? Guidechem.

-

l-Serine methyl ester hydrochloride. PubMed Central, National Institutes of Health.

-

Synthetic method of L-serine methyl ester hydrochloride. Google Patents.

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health.

-

Synthesis of L-serine methyl ester hydrochloride. PrepChem.com.

-

Preparation method of diethyl aminomalonate hydrochloride. Patsnap.

-

Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.

-

Oxazole Synthesis from Isocyanides. Semantic Scholar.

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

-

Oxazole Synthesis by four Name Reactions. YouTube.

-

Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. CSIR-NIO.

-

Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. ResearchGate.

-

Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. ResearchGate.

-

Synthesis of α‐amino and α‐hydroxy esters. ResearchGate.

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health.

-

Process for the preparation of aminomalonic acid ester salts. Google Patents.

-

Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. ResearchGate.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Spectroscopic Characterization of Methyl Oxazole-4-carboxylate

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The oxazole ring is a key structural motif in numerous biologically active molecules and natural products. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide will leverage data from closely related analogs, theoretical predictions, and fundamental spectroscopic principles to provide a comprehensive and practical understanding for researchers.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic IUPAC name methyl 1,3-oxazole-4-carboxylate, consists of a five-membered oxazole ring substituted with a methyl ester at the 4-position. The key structural features to be analyzed are the protons and carbons of the oxazole ring and the methyl ester group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the two protons on the oxazole ring and the three protons of the methyl ester.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of similar oxazole structures and established NMR principles.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.3 - 8.5 | Singlet | - |

| H-5 | ~8.0 - 8.2 | Singlet | - |

| -OCH₃ | ~3.8 - 4.0 | Singlet | - |

Expert Interpretation

The two protons on the oxazole ring, H-2 and H-5, are in different electronic environments and are therefore expected to have distinct chemical shifts. Both are expected to appear as sharp singlets as they are not coupled to any neighboring protons. The protons of the methyl ester group (-OCH₃) will also appear as a singlet, typically in the range of 3.8 to 4.0 ppm. The exact chemical shifts can be influenced by the solvent used for the NMR experiment.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, we expect to see signals for the three carbons of the oxazole ring and the two carbons of the methyl ester group.

Predicted ¹³C NMR Spectral Data

The following table presents the predicted chemical shifts for the carbon atoms of this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 - 155 |

| C-4 | ~135 - 140 |

| C-5 | ~125 - 130 |

| C=O (ester) | ~160 - 165 |

| -OCH₃ | ~50 - 55 |

Expert Interpretation

The carbon atoms of the oxazole ring are deshielded due to the electronegativity of the nitrogen and oxygen atoms and their aromatic character, thus they resonate at lower field. The ester carbonyl carbon (C=O) will be the most downfield signal. The methyl carbon of the ester group (-OCH₃) will be the most upfield signal. Data from related structures, such as methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, show the oxazole ring carbons in the 108-180 ppm range, which is consistent with these predictions[1].

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

-

Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands

The table below lists the characteristic IR absorption bands expected for this compound. This is based on typical values for oxazoles and esters. For the closely related ethyl oxazole-4-carboxylate, characteristic IR absorptions have been reported, which provides a good reference[2].

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (ester) | 1720 - 1740 | Strong |

| C=N (oxazole ring) | 1600 - 1650 | Medium |

| C-O (ester) | 1200 - 1300 | Strong |

| C-H (aromatic) | 3050 - 3150 | Medium-Weak |

| C-H (aliphatic, -CH₃) | 2850 - 3000 | Medium-Weak |

Expert Interpretation

The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch. The C=N stretching vibration of the oxazole ring will also be a key diagnostic peak. The C-O stretching of the ester and the C-H stretches of the aromatic ring and methyl group will further confirm the structure.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 127.03 | Molecular Ion |

| [M - OCH₃]⁺ | 96.02 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | 68.02 | Loss of the carbomethoxy group |

Expert Interpretation

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (127.10 g/mol ). Common fragmentation pathways would involve the loss of the methoxy radical (-OCH₃) or the entire carbomethoxy group (-COOCH₃). The exact fragmentation pattern will depend on the ionization method used.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a gas or liquid chromatograph). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Analysis: Identify the molecular ion peak and major fragment ions.

Illustrative Workflow and Structural Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.